2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 946318-91-8
Cat. No.: VC11935451
Molecular Formula: C21H24F3N3O3
Molecular Weight: 423.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946318-91-8 |
|---|---|
| Molecular Formula | C21H24F3N3O3 |
| Molecular Weight | 423.4 g/mol |
| IUPAC Name | 2-[5-methoxy-4-oxo-2-(piperidin-1-ylmethyl)pyridin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C21H24F3N3O3/c1-30-19-13-27(17(11-18(19)28)12-26-8-3-2-4-9-26)14-20(29)25-16-7-5-6-15(10-16)21(22,23)24/h5-7,10-11,13H,2-4,8-9,12,14H2,1H3,(H,25,29) |
| Standard InChI Key | OYHBJMLREIPNOD-UHFFFAOYSA-N |
| SMILES | COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | COC1=CN(C(=CC1=O)CN2CCCCC2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Synthesis and Preparation
The synthesis of similar compounds typically involves multi-step reactions starting from commercially available precursors. These steps may include condensation reactions to form the dihydropyridine core, followed by attachment of the piperidine and phenyl groups through appropriate linkages.
Biological Activity and Potential Applications
While specific biological activity data for this compound is not available, compounds with similar structures have been explored for various therapeutic applications. For instance, dihydropyridine derivatives are known for their calcium channel blocking activity, which can be beneficial in treating cardiovascular diseases. The presence of a trifluoromethyl group often enhances lipophilicity, potentially improving bioavailability.
| Potential Biological Activity | Description |
|---|---|
| Cardiovascular Effects | Dihydropyridines are known calcium channel blockers, which can help in managing hypertension and related conditions. |
| Neurological Effects | Piperidine-containing compounds may interact with neurotransmitter systems, potentially influencing neurological functions. |
| Anti-inflammatory or Anticancer Effects | Some related compounds have shown promise in these areas, though specific data for this compound is lacking. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume